2-(Isopentyloxy)-3-methoxybenzaldehyde
Description
2-(Isopentyloxy)-3-methoxybenzaldehyde is a benzaldehyde derivative featuring two distinct substituents: a methoxy group (-OCH₃) at the 3-position and an isopentyloxy group (-O-(CH₂)₂CH(CH₂CH₃)) at the 2-position of the aromatic ring. The isopentyloxy group contributes significant steric bulk and hydrophobicity, distinguishing this compound from simpler benzaldehyde analogs.
Properties
IUPAC Name |
3-methoxy-2-(3-methylbutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)7-8-16-13-11(9-14)5-4-6-12(13)15-3/h4-6,9-10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDBDUNVRLTQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC=C1OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopentyloxy)-3-methoxybenzaldehyde typically involves the alkylation of 3-methoxybenzaldehyde with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Isopentyloxy)-3-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Isopentyloxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and isopentyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2-(Isopentyloxy)-3-methoxybenzoic acid.
Reduction: 2-(Isopentyloxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1.1 Synthesis of Derivatives
2-(Isopentyloxy)-3-methoxybenzaldehyde serves as a precursor for synthesizing various derivatives used in pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of substituted benzaldehydes through nucleophilic substitution reactions. This compound can be transformed into more complex structures via electrophilic aromatic substitution or other organic transformations.
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Reaction with amines to form imines | 85 |
| Electrophilic substitution | Halogenation to form halogenated derivatives | 75 |
| Reduction | Reduction to corresponding alcohols | 90 |
Fragrance Applications
2.1 Perfume Composition
2-(Isopentyloxy)-3-methoxybenzaldehyde is noted for its pleasant aroma, making it suitable for incorporation into perfume compositions. It acts as a fragrance ingredient in air fresheners and personal care products, enhancing the olfactory profile.
- Fragrance Characteristics : The compound imparts floral and fruity notes, contributing to the overall scent profile.
- Usage : Commonly used in formulations for air fresheners, scented candles, and personal care items.
Therapeutic Potential
Recent studies have explored the therapeutic applications of compounds related to 2-(Isopentyloxy)-3-methoxybenzaldehyde. For example, derivatives have shown potential as inhibitors of specific biological pathways.
3.1 Case Study: Inhibitors of Histidine Kinases
Research highlighted the synthesis of new inhibitors based on the structure of 2-(Isopentyloxy)-3-methoxybenzaldehyde, demonstrating efficacy against histidine kinases involved in bacterial signaling pathways. These inhibitors exhibited nanomolar affinities, indicating significant potential for development as antimicrobial agents.
| Compound | Target | Affinity (nM) |
|---|---|---|
| Derivative A | Histidine kinase | 50 |
| Derivative B | Histidine kinase | 30 |
Environmental Applications
4.1 Malodor Reduction
The compound has been included in formulations aimed at reducing malodors in various environments such as waste management facilities and personal care products. Its efficacy as an odor-neutralizing agent has been documented in patent literature.
- Application Areas : Landfills, animal housing, and waste treatment plants.
- Mechanism : The aromatic structure allows it to interact with odoriferous compounds, effectively masking or neutralizing unpleasant smells.
Mechanism of Action
The mechanism of action of 2-(Isopentyloxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The halogenated derivatives (Br and Cl) exhibit higher molecular weights due to the addition of heavy atoms and aromatic groups . The allyl-substituted compound has a lower molecular weight, reflecting its smaller substituent .
- Substituent Effects: The isopentyloxy group introduces steric hindrance and hydrophobicity, which may reduce solubility in polar solvents compared to m-anisaldehyde .
Halogenated Derivatives
- 2-[(4-Bromophenyl)methoxy]-3-methoxybenzaldehyde and 2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde: The bromine and chlorine atoms enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making these compounds valuable in synthesizing biaryl structures for pharmaceuticals . The chloro derivative’s Safety Data Sheet (SDS) highlights precautions for respiratory irritation, suggesting stricter handling protocols compared to non-halogenated analogs .
Allyl-Substituted Analog
Simplified Analog
- 3-Methoxybenzaldehyde (m-Anisaldehyde) :
- Widely used in flavorings and perfumes due to its volatility and mild aroma. The absence of bulky substituents facilitates reactivity in nucleophilic aromatic substitution .
Biological Activity
2-(Isopentyloxy)-3-methoxybenzaldehyde is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 2-(Isopentyloxy)-3-methoxybenzaldehyde typically involves the reaction of methoxybenzaldehyde with isopentanol under acidic conditions. The use of ultrasound-assisted techniques has been reported to enhance the yield and efficiency of the reaction, as demonstrated in studies on similar compounds .
Antimicrobial Properties
Several studies have indicated that derivatives of methoxybenzaldehyde exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes .
Antioxidant Activity
Research has highlighted the antioxidant potential of methoxy-substituted benzaldehydes. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where higher concentrations of the compound yield better results .
Cytotoxicity Studies
Cytotoxicity assays using cell lines such as HeLa and MCF-7 have shown that certain methoxybenzaldehyde derivatives can induce apoptosis in cancer cells. The compound's ability to inhibit cell proliferation is attributed to its interaction with cellular pathways involved in cell cycle regulation .
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, 2-(Isopentyloxy)-3-methoxybenzaldehyde was tested against a panel of pathogens. The results showed significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent. The study concluded that further exploration into its mechanism of action could lead to new therapeutic agents .
Study 2: Antioxidant Activity
A comparative analysis of various methoxybenzaldehyde derivatives revealed that 2-(Isopentyloxy)-3-methoxybenzaldehyde exhibited superior antioxidant properties compared to its counterparts. This was attributed to its structural features that facilitate electron donation, effectively neutralizing free radicals .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
